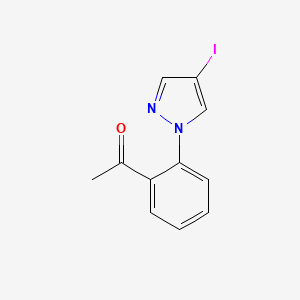
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an iodine atom and a phenyl ring attached to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent under oxidative conditions.
Coupling with phenyl ethanone: The iodinated pyrazole is then coupled with a phenyl ethanone derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide or toluene.
Major Products Formed
Substitution reactions: Products with various functional groups replacing the iodine atom.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling reactions: Complex organic molecules with extended conjugation or additional functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes or other proteins involved in disease pathways.
Organic synthesis: The compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Material science: It may be used in the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and the pyrazole ring can interact with molecular targets through halogen bonding, hydrogen bonding, and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(4-Bromo-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a bromine atom instead of iodine.
1-(2-(4-Chloro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a chlorine atom instead of iodine.
1-(2-(4-Fluoro-1h-pyrazol-1-yl)phenyl)ethan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-(2-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and its interactions with biological targets, potentially leading to unique biological activities.
Eigenschaften
Molekularformel |
C11H9IN2O |
|---|---|
Molekulargewicht |
312.11 g/mol |
IUPAC-Name |
1-[2-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9IN2O/c1-8(15)10-4-2-3-5-11(10)14-7-9(12)6-13-14/h2-7H,1H3 |
InChI-Schlüssel |
MNMCEHJRQPLOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC=C1N2C=C(C=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


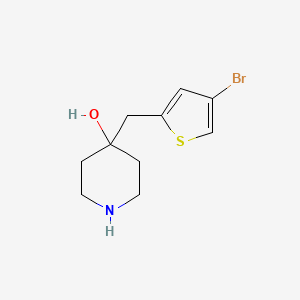
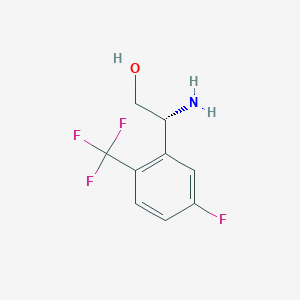
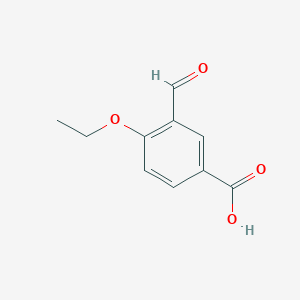
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
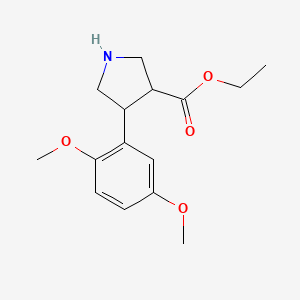
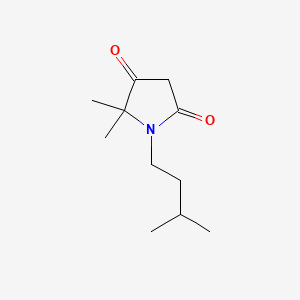
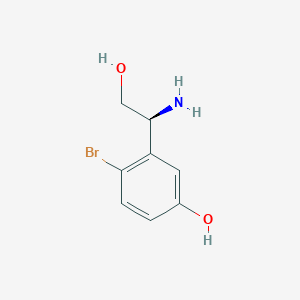
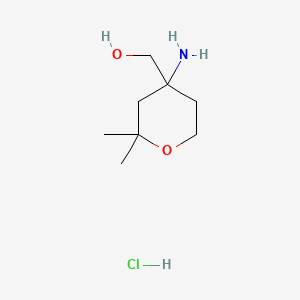
![6-Aminospiro[3.3]heptan-1-ol](/img/structure/B13548631.png)
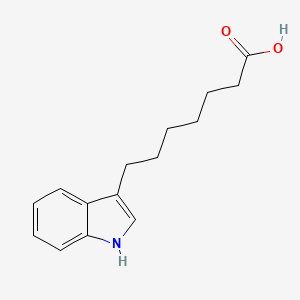
![2-Amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid](/img/structure/B13548642.png)
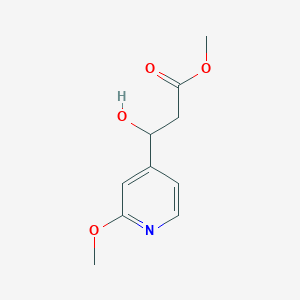
![N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)
